molecular formula C18H21NO4S B7050062 N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide

N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide

Cat. No.: B7050062
M. Wt: 347.4 g/mol
InChI Key: COWCEXKOWLUJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the isochromene moiety. The key steps include:

    Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylsulfinyl Group: This step involves the oxidation of an ethylthio group to an ethylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Construction of the Isochromene Moiety: This can be synthesized through cyclization reactions involving aromatic precursors.

    Coupling of the Cyclohexyl and Isochromene Moieties: This step involves the formation of a carboxamide bond through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using strong oxidizing agents.

    Reduction: The carbonyl group in the isochromene moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of N-(3-ethylsulfonylcyclohexyl)-1-oxoisochromene-3-carboxamide.

    Reduction: Formation of N-(3-ethylsulfinylcyclohexyl)-1-hydroxyisochromene-3-carboxamide.

    Substitution: Formation of various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine: Similar in structure but with a pyridazine ring instead of an isochromene moiety.

    N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide: Contains a morpholine ring and a pyrazole moiety, differing in the heterocyclic components.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-2-24(22)14-8-5-7-13(11-14)19-17(20)16-10-12-6-3-4-9-15(12)18(21)23-16/h3-4,6,9-10,13-14H,2,5,7-8,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCEXKOWLUJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.